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molecular formula C12H18BFO3 B8306741 4-Hexyloxy-2-fluorophenylboronic acid

4-Hexyloxy-2-fluorophenylboronic acid

Cat. No. B8306741
M. Wt: 240.08 g/mol
InChI Key: VKZGCFDBNSCQII-UHFFFAOYSA-N
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Patent
US05273680

Procedure details

A solution of n-butyllithium (10.0M in hexane, 3.30 ml) is added dropwise to a stirred cooled (-78° C.) solution of 3A (9.0 g) in dry THF (70 ml) under dry N2. The stirred mixture is maintained under these conditions for 2.5 h and then a cooled solution of tri-isopropylborate (11.28 g) in dry THF (50 ml) is added dropwise at -78° C. The stirred mixture is allowed to warm to room temperature overnight and then stirred for 1 h at room temperature with 10 HCl (50 ml). The product is extracted into ether twice and the combined ethereal extracts are washed with water and dried (MgSO4). The solvent is removed in vacuo to afford an off-white solid.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
11.28 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH2:6]([O:12][C:13]1[CH:18]=[CH:17][C:16](Br)=[C:15]([F:20])[CH:14]=1)[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].C([O:24][B:25](OC(C)C)[O:26]C(C)C)(C)C.Cl>C1COCC1>[CH2:6]([O:12][C:13]1[CH:18]=[CH:17][C:16]([B:25]([OH:26])[OH:24])=[C:15]([F:20])[CH:14]=1)[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C(CCCCC)OC1=CC(=C(C=C1)Br)F
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
11.28 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture is maintained under these conditions for 2.5 h
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
The product is extracted into ether twice
WASH
Type
WASH
Details
the combined ethereal extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an off-white solid

Outcomes

Product
Name
Type
Smiles
C(CCCCC)OC1=CC(=C(C=C1)B(O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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